4-methyl-1-((3-nitrophenyl)sulfonyl)-1H-imidazole
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Overview
Description
4-methyl-1-((3-nitrophenyl)sulfonyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a methyl group at the 4-position of the imidazole ring and a 3-nitrophenylsulfonyl group attached to the nitrogen atom of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-((3-nitrophenyl)sulfonyl)-1H-imidazole typically involves the following steps:
Nitration of Phenylsulfonyl Chloride: The starting material, phenylsulfonyl chloride, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 3-nitrophenylsulfonyl chloride.
Formation of Imidazole Derivative: The 3-nitrophenylsulfonyl chloride is then reacted with 4-methylimidazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-((3-nitrophenyl)sulfonyl)-1H-imidazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, organic solvents like dichloromethane.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 4-methyl-1-((3-aminophenyl)sulfonyl)-1H-imidazole.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Oxidation: 4-carboxy-1-((3-nitrophenyl)sulfonyl)-1H-imidazole.
Scientific Research Applications
4-methyl-1-((3-nitrophenyl)sulfonyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors in the body.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound can be used as a probe or inhibitor in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It may find use in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-methyl-1-((3-nitrophenyl)sulfonyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitrophenylsulfonyl group can interact with active sites of enzymes, while the imidazole ring can participate in hydrogen bonding and π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
4-methyl-1-((4-nitrophenyl)sulfonyl)-1H-imidazole: Similar structure but with the nitro group at the 4-position of the phenyl ring.
4-methyl-1-((3-chlorophenyl)sulfonyl)-1H-imidazole: Similar structure but with a chloro group instead of a nitro group.
4-methyl-1-((3-methylphenyl)sulfonyl)-1H-imidazole: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
4-methyl-1-((3-nitrophenyl)sulfonyl)-1H-imidazole is unique due to the presence of both a nitro group and a sulfonyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
4-methyl-1-(3-nitrophenyl)sulfonylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4S/c1-8-6-12(7-11-8)18(16,17)10-4-2-3-9(5-10)13(14)15/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWOEKZLMPWWHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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